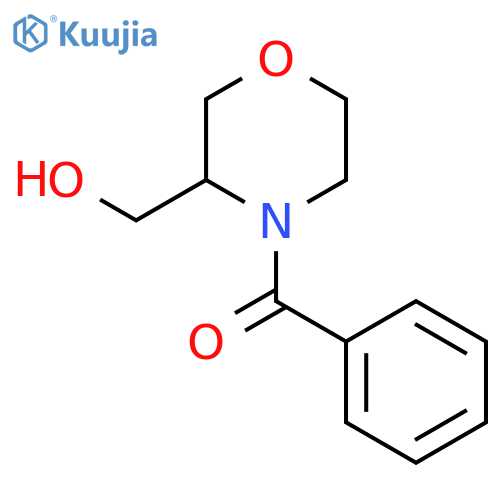Cas no 1421462-40-9 ((4-benzoylmorpholin-3-yl)methanol)

1421462-40-9 structure
商品名:(4-benzoylmorpholin-3-yl)methanol
(4-benzoylmorpholin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-benzoylmorpholin-3-yl)methanol
- (3-(hydroxymethyl)morpholino)(phenyl)methanone
- SCHEMBL17600728
- F6132-0071
- 1421462-40-9
- AKOS016724643
- [3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone
-
- インチ: 1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChIKey: PXKSXINFHADHPS-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C2C=CC=CC=2)=O)C(CO)C1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
(4-benzoylmorpholin-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6132-0071-1mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-2μmol |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-5μmol |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-2mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-4mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-10μmol |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-10mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-3mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6132-0071-5mg |
(4-benzoylmorpholin-3-yl)methanol |
1421462-40-9 | 5mg |
$103.5 | 2023-09-09 |
(4-benzoylmorpholin-3-yl)methanol 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1421462-40-9 ((4-benzoylmorpholin-3-yl)methanol) 関連製品
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
